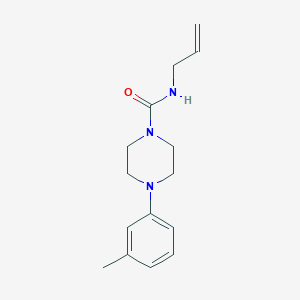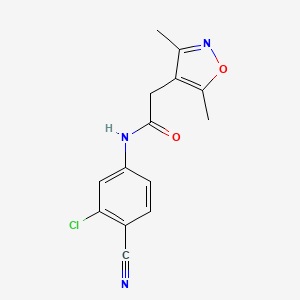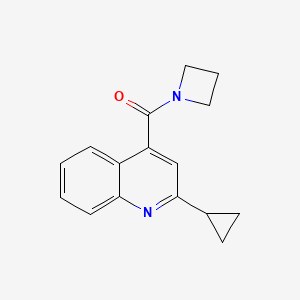
4-(3-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide, also known as MPHP, is a synthetic compound belonging to the class of piperazine derivatives. It has gained popularity among researchers due to its potential applications in scientific research.
Wirkmechanismus
4-(3-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide blocks the reuptake of dopamine by binding to the dopamine transporter, leading to increased dopamine levels in the synaptic cleft. This results in increased dopamine signaling, which can have various effects on the central nervous system, including increased motivation, reward, and pleasure.
Biochemical and Physiological Effects
4-(3-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide has been found to have various biochemical and physiological effects, including increased locomotor activity, hyperthermia, and stereotypy. These effects are thought to be mediated by the increased dopamine signaling in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide has several advantages for lab experiments, including its high potency and selectivity as a dopamine transporter blocker. It also has a long half-life, making it suitable for studying the long-term effects of dopamine signaling. However, 4-(3-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide has some limitations, including its potential for abuse and dependence, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(3-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide, including its potential therapeutic applications in neurological disorders, such as Parkinson's disease and addiction. Additionally, further studies are needed to understand the long-term effects of 4-(3-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide on the central nervous system and its potential for abuse and dependence. Finally, the development of more selective dopamine transporter blockers may lead to the discovery of new treatments for various neurological disorders.
Synthesemethoden
4-(3-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide can be synthesized using various methods, including the reductive amination of 3-methylbenzaldehyde with 1-benzylpiperazine, followed by N-propargylation and subsequent reduction with sodium borohydride. Another method involves the reaction of 3-methylbenzaldehyde with 1-benzylpiperazine, followed by N-alkylation with propargyl bromide and subsequent reduction with sodium borohydride. These methods produce 4-(3-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide in high yields and purity.
Wissenschaftliche Forschungsanwendungen
4-(3-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent dopamine transporter blocker, leading to increased dopamine levels in the brain. This property makes 4-(3-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide a potential tool for studying the role of dopamine in various neurological disorders, such as Parkinson's disease and addiction.
Eigenschaften
IUPAC Name |
4-(3-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-3-7-16-15(19)18-10-8-17(9-11-18)14-6-4-5-13(2)12-14/h3-6,12H,1,7-11H2,2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUCTJBHRPQJQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-[2-(2-thiophen-3-yl-1,3-thiazol-4-yl)acetyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7461325.png)
![Ethyl 4-fluoro-3-[(4-hydroxypiperidin-1-yl)methyl]-1-benzothiophene-2-carboxylate](/img/structure/B7461341.png)
![N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B7461349.png)
![2-Phenyl-3a,4,4a,5,6,7,8,8a-octahydroimidazo[1,5-a]indole-1,3-dione](/img/structure/B7461356.png)




![7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one](/img/structure/B7461385.png)

![2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone](/img/structure/B7461395.png)
![4-bromo-N-[3-(2-methylpropoxy)propyl]benzenesulfonamide](/img/structure/B7461403.png)
